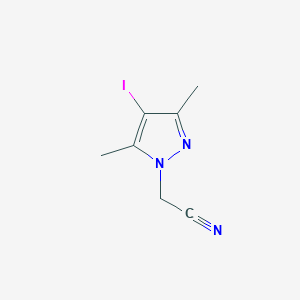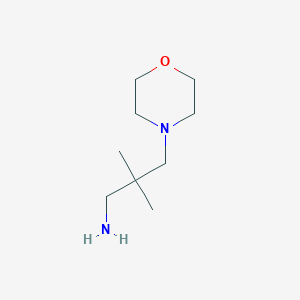![molecular formula C9H16BrN3 B1328245 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine CAS No. 1170132-58-7](/img/structure/B1328245.png)
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C13H24BrN3O. It has an average mass of 318.253 Da and a monoisotopic mass of 317.110260 Da .
Synthesis Analysis
The synthesis of compounds similar to “N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine” has been reported in the literature . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Physical And Chemical Properties Analysis
“N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine” has a density of 1.3±0.1 g/cm3, a boiling point of 392.8±42.0 °C at 760 mmHg, and a flash point of 191.3±27.9 °C. It has 4 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .Applications De Recherche Scientifique
Antimicrobial Potential
Pyrazole derivatives have been recognized for their antimicrobial properties. The presence of a 4-bromo-3,5-dimethyl-1H-pyrazol moiety can contribute to the compound’s potential as an antimicrobial agent. Compounds with similar structures have shown good antimicrobial potential, suggesting that our compound of interest could be synthesized and evaluated for its efficacy against various microbial strains .
Antitubercular Activity
The structural analogs of the compound have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis . Given the similarity in structure, N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine could be a candidate for further study in the context of tuberculosis treatment .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities. The compound could be synthesized and its efficacy against diseases like leishmaniasis and malaria could be evaluated. Molecular docking studies could also be conducted to justify its potential activity based on its interaction with biological targets .
Synthesis of Imidazole Derivatives
Imidazole and its derivatives are important in pharmaceutical chemistry due to their broad range of biological activities. The bromo and dimethyl groups on the pyrazole ring of the compound could be utilized in the synthesis of new imidazole derivatives, which could lead to the development of new drugs .
Preparation of Hexacoordinate Complexes
The compound could be used as a starting material in the synthesis of solid hexacoordinate complexes. This application is particularly relevant in the field of coordination chemistry, where the compound’s reactivity with metal centers could be explored to create new materials with potential industrial and research applications .
Drug Development Synthon
Due to its structural complexity and reactivity, the compound could serve as a synthon in drug development. Its incorporation into larger molecules could lead to the creation of novel compounds with therapeutic potential, especially in the realm of heterocyclic compound-based drugs .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that the pyrazole ring, a key structural feature of this compound, can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The presence of the pyrazole ring and the bromine atom in the structure could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its excretion .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVMCOCERDLAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN(C)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649269 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine | |
CAS RN |
1170132-58-7 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)



![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)
![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)

